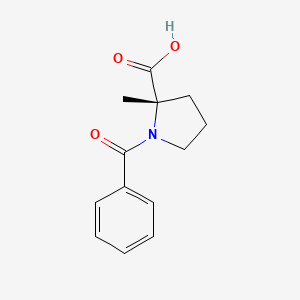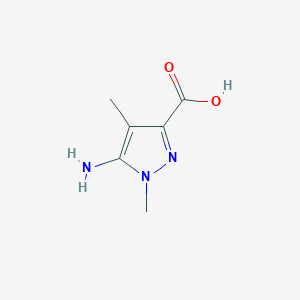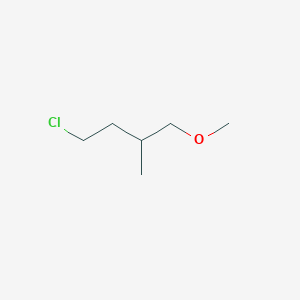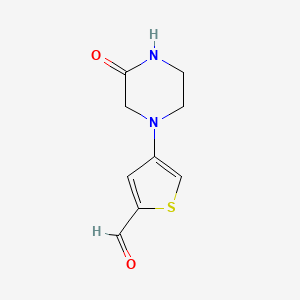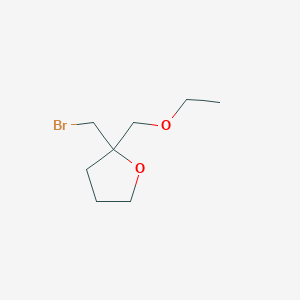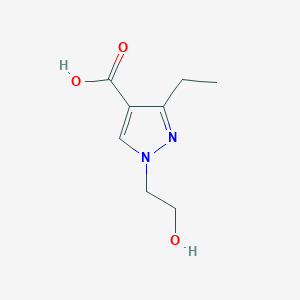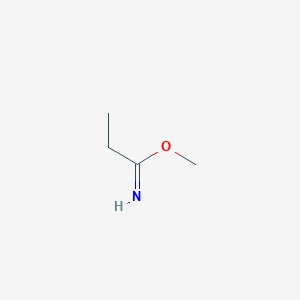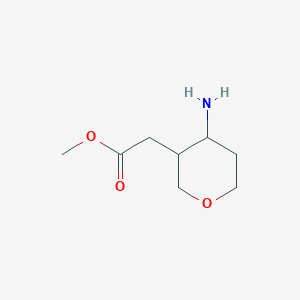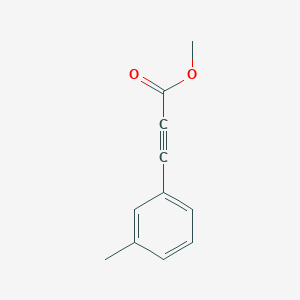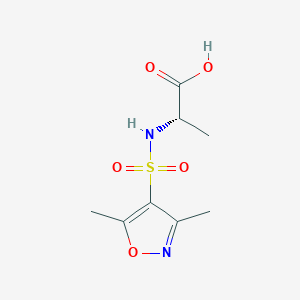
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethyl-1,2-oxazole ring and a sulfonamido group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the sulfonamido-substituted oxazole with a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.
Reduction: Reduction of the sulfonamido group can be achieved using reducing agents like lithium aluminum hydride (LAH) to yield amine derivatives.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride (LAH); performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxazole N-oxides
Reduction: Amine derivatives
Substitution: Substituted oxazole derivatives
Wissenschaftliche Forschungsanwendungen
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazole-4-carboxylic acid and oxazole-2-thiol.
Sulfonamido Compounds: Molecules with sulfonamido groups, such as sulfanilamide and sulfamethoxazole.
Propanoic Acid Derivatives: Compounds with propanoic acid moieties, such as ibuprofen and naproxen.
Uniqueness
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is unique due to the combination of its oxazole ring, sulfonamido group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C8H12N2O5S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
WUEJTOKQYQKNEA-YFKPBYRVSA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)
![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
